5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine
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Overview
Description
5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a fluorine and methoxy substituent on the phenyl ring
Mechanism of Action
Target of Action
The primary targets of 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling . As a result, the compound can inhibit cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGF signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a reduction in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .
Result of Action
The inhibition of c-Met and VEGFR-2 kinases by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis . In vitro studies have shown that the compound exhibits excellent antiproliferative activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine, like other triazolo-pyrazines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction leads to its versatile biological activities
Cellular Effects
Related compounds have shown to inhibit the growth of certain cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.
Molecular Mechanism
It is known that triazolo-pyrazines can bind to various enzymes and receptors , which could lead to changes in gene expression, enzyme inhibition or activation
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on related compounds suggest that they may have therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-methoxyaniline with a triazole derivative under acidic or basic conditions to form the desired triazolopyrazine structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
- 1,2,4-Triazolo[4,3-a]quinoxaline derivatives
Uniqueness
5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5O/c1-19-10-3-2-7(13)4-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEAUQZXFVDIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=CC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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